molecular formula C6H12N2S B13351320 N-Isopropyl-4,5-dihydrothiazol-2-amine CAS No. 76495-24-4

N-Isopropyl-4,5-dihydrothiazol-2-amine

Cat. No.: B13351320
CAS No.: 76495-24-4
M. Wt: 144.24 g/mol
InChI Key: QDWGKCWXXKFJBD-UHFFFAOYSA-N
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Description

N-Isopropyl-4,5-dihydrothiazol-2-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4,5-dihydrothiazol-2-amine typically involves the cyclization of appropriate aminoalkyl halides with isothiocyanate anions. This reaction is carried out in the presence of a base, such as triethylamine, in an ethanol solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-4,5-dihydrothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-Isopropyl-4,5-dihydrothiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-4,5-dihydrothiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    4,5-Dihydrothiazol-2-amine: A similar compound with a thiazole ring but without the isopropyl group.

    2-Amino-2-thiazoline: Another thiazole derivative with different substituents on the ring.

Uniqueness: N-Isopropyl-4,5-dihydrothiazol-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

76495-24-4

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

N-propan-2-yl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C6H12N2S/c1-5(2)8-6-7-3-4-9-6/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

QDWGKCWXXKFJBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NCCS1

Origin of Product

United States

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